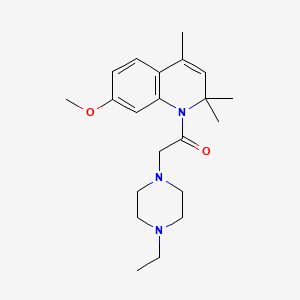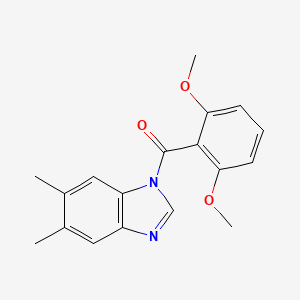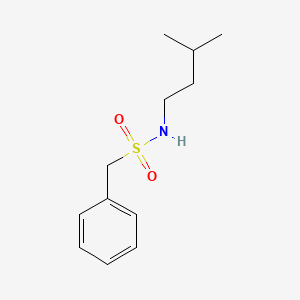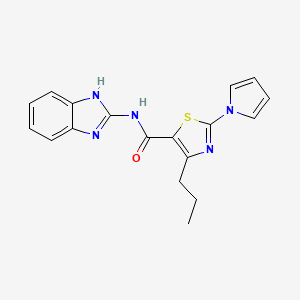
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with 2,4-dimethylphenyl and 3,4-diethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 2,4-dimethylaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Uniqueness
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
IPOXNDKFZFESKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025740.png)

![3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B11025754.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea](/img/structure/B11025768.png)
![2-methyl-N-(4-methylphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025769.png)
![2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025774.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11025787.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11025790.png)
![4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025795.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11025796.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025803.png)



